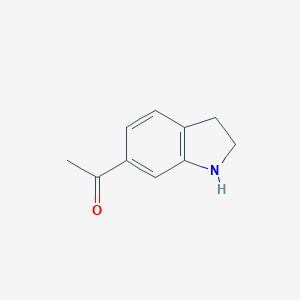

1-(Indolin-6-yl)ethanone

Übersicht

Beschreibung

1-(Indolin-6-yl)ethanone is an organic compound with the molecular formula C10H11NO. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Indolin-6-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted anilines followed by C–C or C–N bond formation. This method often starts with a mono-functionalized arene such as an aniline or halobenzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Indolin-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

The synthesis of 1-(Indolin-6-yl)ethanone can be achieved through various methods, often involving the reaction of indole derivatives with acetylating agents. It serves as a precursor for synthesizing more complex indole-based compounds that exhibit enhanced biological activities. For instance, derivatives of indolin-2-one have been synthesized to explore their potential as anticancer agents and for other therapeutic uses .

Table 1: Synthesis Methods of this compound

| Method | Description | Yield |

|---|---|---|

| Acetylation | Reaction of indole with acetic anhydride | High |

| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation | Moderate to High |

| One-pot reactions | Multicomponent reactions involving indole and aldehydes | Variable |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to this compound. For example, spiro-indolin derivatives have shown significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). These compounds often act through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound derivatives possess antimicrobial properties against a range of pathogens. For instance, certain synthesized compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, showcasing their potential as antimicrobial agents .

Antiviral Activity

Recent investigations have also pointed to the antiviral capabilities of indole derivatives, including those based on this compound. Some compounds have shown activity against SARS-CoV-2, indicating their relevance in the ongoing search for antiviral therapeutics .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound derivatives is closely linked to their structural features. Substituents on the indole ring can significantly influence their potency. For example, halogenated phenyl groups have been associated with enhanced anticancer activity due to electronic effects that facilitate interaction with biological targets .

Table 2: Structure-Activity Relationships of Indolin Derivatives

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Halogens (Cl, Br) | Anticancer | Increased potency against HCT116 |

| Alkyl groups | Antimicrobial | Enhanced activity against bacteria |

| Aryl groups | Antiviral | Improved binding affinity to viral targets |

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery:

- Case Study 1 : A study synthesized a series of indolin derivatives that exhibited potent anticancer activity against multiple cell lines. The most effective compound was found to induce apoptosis through mitochondrial pathways .

- Case Study 2 : Research focused on the antimicrobial potential of indoline derivatives demonstrated significant activity against Gram-positive bacteria, suggesting their use as alternative antibiotics in treating resistant infections .

Wirkmechanismus

The mechanism of action of 1-(Indolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Indole: A parent compound with a similar structure but different functional groups.

Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

Indole-2-carboxylic acid: Another indole derivative with different biological activities.

Uniqueness: 1-(Indolin-6-yl)ethanone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(Indolin-6-yl)ethanone, also known as Ethanone, 1-(2,3-dihydro-1H-indol-6-yl)-, is an organic compound with the molecular formula C10H11NO. This compound is notable for its indole structure, which is prevalent in many natural products and pharmaceuticals. The biological activities associated with this compound are diverse, including potential antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H11NO

- Molar Mass : Approximately 161.2 g/mol

- Functional Groups : Indole ring and a ketone group (C=O)

The presence of the ketone functional group allows for further chemical modifications, which can enhance its biological activity and facilitate the development of related compounds for biological screening.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific receptors or enzymes, leading to a range of biological effects. The exact mechanisms depend on the specific applications and targets involved.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, compounds derived from indole structures have shown significant antiproliferative activity against various human cancer cell lines:

These findings suggest that compounds based on the indole framework may serve as effective agents in cancer therapy.

Antiviral Activity

This compound has also been investigated for its antiviral properties. In a study focusing on SARS-CoV-2, certain synthesized agents displayed significant antiviral activity, outperforming standard treatments such as chloroquine and hydroxychloroquine. The most promising compound exhibited antiviral potency approximately 3.3 to 4.8 times greater than these standard references .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the indole structure can significantly influence biological activity. For example, the introduction of electron-withdrawing groups and specific substitutions on the indole ring can enhance antiproliferative effects against cancer cell lines .

Case Study 1: Antiproliferative Activity

In a series of experiments assessing antiproliferative activity against various cancer cell lines (MCF7, HCT116, A431), it was found that:

- Compound 6m demonstrated superior efficacy compared to standard references like sunitinib and 5-fluorouracil.

- The IC50 values for compound 6m were significantly lower across multiple cell lines, indicating strong potential as an anticancer agent .

Case Study 2: Antiviral Efficacy

A recent study evaluated several synthesized compounds based on the indole structure for their effectiveness against SARS-CoV-2:

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLQKFTXVNWKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288184 | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147265-76-7 | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147265-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.